molecular formula C23H34Cl2N2O3 B6486471 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride CAS No. 1216486-10-0

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride

Cat. No.: B6486471
CAS No.: 1216486-10-0
M. Wt: 457.4 g/mol
InChI Key: LTXJNOKBHGVJDL-UHFFFAOYSA-N
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Description

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N2O3 and its molecular weight is 457.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.1946483 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters are the natural ligands for α1-ARs. When the compound binds to these receptors, it can alter the normal signaling pathways, leading to changes in cellular function .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies help to identify promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action depend on whether it activates or blocks the α1-ARs. Activation can lead to contraction of smooth muscles, while blockade can prevent this contraction . This can have therapeutic effects in conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect how the compound interacts with its targets and its overall effectiveness

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c1-18(2)22-6-4-5-7-23(22)28-17-20(26)16-24-12-14-25(15-13-24)19-8-10-21(27-3)11-9-19;;/h4-11,18,20,26H,12-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXJNOKBHGVJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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